molecular formula C20H23N7O2 B7012676 N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide

N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide

Cat. No.: B7012676
M. Wt: 393.4 g/mol
InChI Key: MFDWYDBFHPQWPJ-UHFFFAOYSA-N
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Description

N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a triazole moiety, and a carboxamide group

Properties

IUPAC Name

N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-14(22-20(29)26(2)12-18-13-27(3)25-24-18)15-4-6-17(7-5-15)23-19(28)16-8-10-21-11-9-16/h4-11,13-14H,12H2,1-3H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDWYDBFHPQWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)N(C)CC3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Triazole to the Phenyl Ring: The triazole moiety is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the phenyl-triazole intermediate using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[1-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]ethyl]phenyl]pyridine-4-carboxamide: shares structural similarities with other compounds containing triazole, pyridine, and carboxamide groups.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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